N-[(5-bromopyridin-3-yl)methyl]cyclobutanamine
Overview
Description
N-[(5-bromopyridin-3-yl)methyl]cyclobutanamine is a chemical compound with the molecular formula C10H13BrN2.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(5-bromopyridin-3-yl)methyl]cyclobutanamine typically involves the reaction of 5-bromopyridine with cyclobutanamine under specific conditions. One common method includes the use of a base such as sodium hydride (NaH) in an aprotic solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, often involving continuous flow reactors and automated systems to control temperature, pressure, and reaction time .
Chemical Reactions Analysis
Types of Reactions
N-[(5-bromopyridin-3-yl)methyl]cyclobutanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) to reduce the bromine atom.
Substitution: Nucleophilic substitution reactions are common, where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: H2 gas with Pd/C catalyst.
Substitution: NaH in DMF or other aprotic solvents
Major Products Formed
Oxidation: Oxidized derivatives of the pyridine ring.
Reduction: Reduced derivatives with the bromine atom replaced by hydrogen.
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
N-[(5-bromopyridin-3-yl)methyl]cyclobutanamine has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[(5-bromopyridin-3-yl)methyl]cyclobutanamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-(5-bromopyridin-3-yl)methanamine: Similar structure but with a methanamine group instead of a cyclobutanamine group.
5-bromopyridine-3-carboxylic acid: Contains a carboxylic acid group instead of a cyclobutanamine group.
3-(N-BOC-aminomethyl)-5-bromopyridine: Contains a BOC-protected aminomethyl group.
Uniqueness
N-[(5-bromopyridin-3-yl)methyl]cyclobutanamine is unique due to its cyclobutanamine moiety, which imparts distinct chemical and biological properties compared to other similar compounds. This uniqueness makes it valuable for specific applications in research and industry.
Properties
IUPAC Name |
N-[(5-bromopyridin-3-yl)methyl]cyclobutanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrN2/c11-9-4-8(5-12-7-9)6-13-10-2-1-3-10/h4-5,7,10,13H,1-3,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXZXZLJWSHJNBV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)NCC2=CC(=CN=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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